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Compound of Interest

Compound Name: Bimosiamose Disodium

Cat. No.: B1667081 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with or

studying the preclinical data of Bimosiamose Disodium (TBC-1269). The content addresses

common challenges and questions arising from the translation of its preclinical findings to

clinical outcomes.

Troubleshooting Guides
Issue: Discrepancy Between Preclinical Efficacy and
Clinical Trial Outcomes
Question: Our in-house preclinical studies with a selectin inhibitor are showing promising anti-

inflammatory effects, but we are aware of the modest clinical efficacy of Bimosiamose
Disodium. What are the potential reasons for this disconnect?

Answer: The modest clinical efficacy of Bimosiamose Disodium, despite encouraging

preclinical data, highlights several critical challenges in translating preclinical findings.[1] Here

are some key factors to consider:

Inherent Potency: Bimosiamose Disodium has been characterized as having modest

inhibitory activity, with high micromolar IC50 values against P-, E-, and L-selectin.[1] This

relatively low potency may not be sufficient to achieve a robust therapeutic effect in complex

human inflammatory diseases.
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Pharmacokinetics and Pharmacodynamics (PK/PD) Mismatch: The concentration of the drug

at the site of inflammation in humans may not have been optimal. The systemic

bioavailability of inhaled Bimosiamose Disodium is low, and while this may be desirable to

minimize systemic side effects, it may also limit efficacy if the target engagement is

insufficient.[2]

Complexity of Inflammatory Pathways: Preclinical models often simplify the complex and

redundant nature of inflammatory pathways in humans. While selectin-mediated adhesion is

a key step, other adhesion molecules and inflammatory mediators may play more dominant

roles in human disease, leading to a less pronounced effect of a selectin-specific inhibitor.

Animal Model Limitations: The animal models used in preclinical studies may not fully

recapitulate the pathophysiology of human inflammatory diseases like asthma, COPD, and

psoriasis. This can lead to an overestimation of the drug's efficacy.

Issue: Unexpected In Vivo Mechanism of Action
Question: We are observing anti-inflammatory effects with our selectin inhibitor in vivo, but our

intravital microscopy studies do not show a significant reduction in leukocyte rolling. Could

there be an alternative mechanism of action?

Answer: This is a critical observation that mirrors findings with Bimosiamose Disodium. A

preclinical study in mice found that while Bimosiamose (TBC-1269) inhibited thioglycollate-

induced peritonitis (an inflammatory response), it did not alter leukocyte rolling in cremaster

venules. This suggests that the anti-inflammatory effects of Bimosiamose in vivo may be

mediated through E-selectin but do not appear to involve the direct inhibition of leukocyte

rolling. Researchers should consider and investigate alternative or downstream effects of

selectin modulation that could contribute to the observed anti-inflammatory activity.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bimosiamose Disodium?

A1: Bimosiamose Disodium is a synthetic, small-molecule, pan-selectin antagonist. It is

designed to block the function of all three selectins (E-selectin, P-selectin, and L-selectin).

These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the
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vascular endothelium, which is a critical step in the inflammatory cascade. By inhibiting

selectins, Bimosiamose aims to reduce the recruitment of inflammatory cells to tissues.

Q2: What were the key findings from the clinical trials of Bimosiamose Disodium?

A2: Clinical trials of Bimosiamose Disodium have been conducted in healthy volunteers and

patients with asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The key

findings include:

Asthma: In a study with mild asthmatics, inhaled Bimosiamose significantly attenuated the

late asthmatic reaction (LAR) following an allergen challenge by 50.2% compared to

placebo.[3] However, it had no effect on the early asthmatic response or airway

hyperresponsiveness.[3]

COPD: In patients with COPD, inhaled Bimosiamose led to a decrease in the inflammatory

marker interleukin-8 and macrophage count in induced sputum.[4] However, the effect on

neutrophil count was not statistically significant, and only a small numeric increase in lung

function parameters was observed.[4]

Psoriasis: A Phase I study of a topical cream formulation in patients with plaque psoriasis

was safe and well-tolerated with very limited systemic exposure.[5]

Safety: Across multiple trials, Bimosiamose was generally found to be safe and well-

tolerated.[2][4][5]

Q3: Why was the development of Bimosiamose Disodium discontinued?

A3: While there is no official statement detailing the exact reasons, the collective evidence

strongly suggests that the modest clinical efficacy was a primary factor.[1] Despite showing

some positive effects on inflammatory markers and in specific challenge models, the overall

clinical benefit was likely not substantial enough to warrant further development, especially

considering the competitive landscape for inflammatory disease therapies. The company that

was developing Bimosiamose, Revotar Biopharmaceuticals, no longer appears to be actively

pursuing this compound.[1]

Q4: What are the pharmacokinetic properties of Bimosiamose Disodium in humans?
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A4: The pharmacokinetics of Bimosiamose Disodium have been studied after both

intravenous and inhaled administration in healthy male volunteers:

Inhaled Administration: The systemic bioavailability of inhaled Bimosiamose Disodium is

low. In a multiple-dose study, plasma concentrations were only detectable at higher doses

(≥50 mg twice daily).[2]

Intravenous Administration: Following intravenous infusion, the pharmacokinetic parameters

were determined. The data for different administration routes is summarized in the table

below.

Data Presentation
Table 1: In Vitro Potency of Bimosiamose Disodium

Selectin Target IC50 (µM)

E-selectin 88

P-selectin 20

L-selectin 86

Data from MedchemExpress

Table 2: Comparison of Preclinical and Clinical Efficacy
Data
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Indication
Preclinical Model &
Finding

Clinical Trial &
Finding

Translational
Challenge

Asthma
Effective in animal

models of asthma.[1]

Inhaled Bimosiamose

(70 mg bid)

attenuated the late

asthmatic reaction by

50.2% in mild

asthmatics.[3]

While showing some

effect, it did not impact

the early asthmatic

response or airway

hyperresponsiveness,

suggesting a limited

scope of efficacy.[3]

COPD

Efficacious in

preclinical

inflammation models.

Inhaled Bimosiamose

(10 mg bid) decreased

sputum IL-8 and

macrophages, but not

neutrophils

significantly. Small

numeric improvement

in lung function.[4]

The modest and

selective anti-

inflammatory effects

did not translate into

significant clinical

improvement in lung

function.

Psoriasis

Efficacious in

preclinical models of

skin inflammation.[1]

Topical Bimosiamose

5% cream was safe

and well-tolerated in a

Phase I study with

limited systemic

absorption.[5]

Efficacy data from

later phase trials are

not available, and

development for this

indication was

discontinued.

Table 3: Pharmacokinetic Parameters of Bimosiamose
Disodium in Healthy Male Volunteers
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Administrat
ion Route

Dose
Cmax
(ng/mL)

AUC
(h*ng/mL)

t1/2 (hours)
Systemic
Bioavailabil
ity

Inhaled

(multiple

dose)

70 mg (twice

daily)
64

5746 (over

treatment

period)

Not Reported Low

Subcutaneou

s
300 mg 2170 +/- 700

11100 +/-

2900
3.7 +/- 0.6

Not

Applicable

(Note: Preclinical pharmacokinetic data from relevant animal models for direct comparison is

not readily available in the public domain.)
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Caption: Mechanism of action of Bimosiamose as a pan-selectin inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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